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molecular formula C10H17NO3 B592237 Tert-butyl 3-acetylazetidine-1-carboxylate CAS No. 870089-49-9

Tert-butyl 3-acetylazetidine-1-carboxylate

Cat. No. B592237
M. Wt: 199.25
InChI Key: KRFZYPWUCOYOML-UHFFFAOYSA-N
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Patent
US08304434B2

Procedure details

To a 100 ml round bottom flask was added tert-butyl 3-{[methoxy(methyl)amino]carbonyl}azetidine-1-carboxylate (2.6 g, 10.6 mmol) and 20 ml tetrahydrofuran. The resulting solution was cooled to 0° C. and methylmagnesium chloride tetrahydrofuran solution (4.3 ml, 3M, 12.8 mmol) was added by a syringe. The reaction mixture was stirred at 0° C. for 1 hour. It was diluted with 100 ml ether, and the resulting mixture was washed twice with 100 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for the next step without further purification.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methylmagnesium chloride tetrahydrofuran
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([CH:6]1[CH2:9][N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:7]1)=[O:5].O1CCC[CH2:19]1.O1CCCC1.C[Mg]Cl>CCOCC>[C:4]([CH:6]1[CH2:7][N:8]([C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[CH2:9]1)(=[O:5])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
CON(C(=O)C1CN(C1)C(=O)OC(C)(C)C)C
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
methylmagnesium chloride tetrahydrofuran
Quantity
4.3 mL
Type
reactant
Smiles
O1CCCC1.C[Mg]Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting mixture was washed twice with 100 ml saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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